Lipophilicity Difference vs. Dechlorinated Analog
The target compound exhibits a computed XLogP3 of 5.3, compared to a value of 4.9 for the des-chloro analog 4-[(4-chloro-1-naphthyl)oxy]aniline, representing a ΔXLogP3 of +0.4 [1]. This difference arises from the additional chlorine atom at the 3-position of the aniline ring. In drug discovery, a ΔlogP of 0.4 can meaningfully influence membrane permeability, plasma protein binding, and metabolic clearance, making this compound a distinct tool for probing halogen-bonding interactions and lipophilic efficiency [1].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.3 |
| Comparator Or Baseline | 4-[(4-Chloro-1-naphthyl)oxy]aniline (CAS 76590-21-1), XLogP3 = 4.9 |
| Quantified Difference | ΔXLogP3 = +0.4 |
| Conditions | Computed by XLogP3 3.0 algorithm via PubChem |
Why This Matters
Lipophilicity is a key determinant of a compound's ADME profile; a 0.4 logP unit difference can shift permeability rankings and target binding, justifying the procurement of the specific halogenated variant for SAR studies.
- [1] PubChem computed property comparison: CID 749415 (XLogP3 5.3) vs. CID 13246011 (XLogP3 4.9). National Center for Biotechnology Information, 2025. View Source
